Cas no 925398-85-2 (1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-phenylethenesulfonyl)piperazine)

1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-phenylethenesulfonyl)piperazine is a structurally complex small molecule featuring a 1,2,4-oxadiazole core linked to a fluorophenyl group and a piperazine moiety modified with a phenylvinylsulfonyl substituent. This compound is of interest in medicinal chemistry due to its potential as a scaffold for bioactive molecules, particularly in targeting enzyme inhibition or receptor modulation. The presence of the oxadiazole ring enhances metabolic stability, while the sulfonyl group may improve binding affinity. Its fluorinated aromatic component can influence pharmacokinetic properties, such as membrane permeability. This molecule is suitable for research applications in drug discovery, particularly in the development of novel therapeutic agents.
1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-phenylethenesulfonyl)piperazine structure
925398-85-2 structure
Product Name:1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-phenylethenesulfonyl)piperazine
CAS No:925398-85-2
MF:C21H21FN4O3S
MW:428.479846715927
CID:6263336
PubChem ID:16357141
Update Time:2025-05-22

1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-phenylethenesulfonyl)piperazine Chemical and Physical Properties

Names and Identifiers

    • 925398-85-2
    • EN300-26613147
    • Z52669507
    • 1-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-phenylethenesulfonyl)piperazine
    • 1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-phenylethenesulfonyl)piperazine
    • Inchi: 1S/C21H21FN4O3S/c22-19-8-6-18(7-9-19)21-23-20(29-24-21)16-25-11-13-26(14-12-25)30(27,28)15-10-17-4-2-1-3-5-17/h1-10,15H,11-14,16H2/b15-10+
    • InChI Key: QVSALOQOBZKRSJ-XNTDXEJSSA-N
    • SMILES: S(/C=C/C1C=CC=CC=1)(N1CCN(CC2=NC(C3C=CC(=CC=3)F)=NO2)CC1)(=O)=O

Computed Properties

  • Exact Mass: 428.13183988g/mol
  • Monoisotopic Mass: 428.13183988g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 664
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 87.9Ų

1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-phenylethenesulfonyl)piperazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26613147-0.05g
1-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-phenylethenesulfonyl)piperazine
925398-85-2 95.0%
0.05g
$212.0 2025-03-20

Additional information on 1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-phenylethenesulfonyl)piperazine

Recent Advances in the Study of 1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-phenylethenesulfonyl)piperazine (CAS: 925398-85-2)

The compound 1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-phenylethenesulfonyl)piperazine (CAS: 925398-85-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.

Recent studies have highlighted the unique structural features of this compound, which combines a 1,2,4-oxadiazole moiety with a piperazine sulfonyl group. The presence of the 4-fluorophenyl group enhances its binding affinity to specific biological targets, making it a promising candidate for drug development. Researchers have successfully synthesized this compound using a multi-step process, with the key step involving the coupling of the oxadiazole and piperazine fragments under optimized conditions.

In vitro and in vivo studies have demonstrated that 1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-phenylethenesulfonyl)piperazine exhibits potent inhibitory activity against several enzymes involved in inflammatory and oncogenic pathways. Notably, it has shown high selectivity for certain kinase targets, reducing the likelihood of off-target effects. These findings suggest its potential as a lead compound for the development of novel anti-inflammatory and anti-cancer therapies.

Further investigations into the pharmacokinetic properties of this compound have revealed favorable absorption and distribution profiles, although challenges remain in optimizing its metabolic stability. Recent advancements in formulation technology, such as the use of nanoparticle-based delivery systems, have shown promise in enhancing its bioavailability and therapeutic efficacy.

In conclusion, 1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-phenylethenesulfonyl)piperazine represents a promising scaffold for the development of new therapeutic agents. Ongoing research is focused on elucidating its mechanism of action and exploring its potential in combination therapies. Future studies will likely address the remaining pharmacokinetic challenges and further validate its clinical potential.

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